[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate
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Overview
Description
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester compound. It is synthesized from dipentaerythritol and a mixture of carboxylic acids, including nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids. This compound is known for its unique properties, making it valuable in various industrial applications, particularly in the production of high-performance lubricants and plasticizers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves the esterification of dipentaerythritol with the respective carboxylic acids. The reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid, toluenesulfonic acid, or zinc oxide . The process involves heating the reactants to temperatures ranging from 100°C to 240°C, depending on the specific acids used . The reaction is often carried out in the presence of a solvent or without it, with azeotropic distillation of water released during the reaction .
Industrial Production Methods
In industrial settings, the production of dipentaerythritol esters involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product . Industrial production also focuses on minimizing by-products and enhancing the thermal and oxidative stability of the esters .
Chemical Reactions Analysis
Types of Reactions
Dipentaerythritol esters undergo various chemical reactions, including:
Oxidation: The esters can be oxidized under specific conditions, leading to the formation of carboxylic acids and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic catalysts, the esters can hydrolyze to produce dipentaerythritol and the corresponding carboxylic acids.
Transesterification: The esters can participate in transesterification reactions with other alcohols or esters, leading to the exchange of ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, using catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Hydrolysis: Dipentaerythritol and the corresponding carboxylic acids.
Transesterification: New esters formed by the exchange of ester groups.
Scientific Research Applications
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of dipentaerythritol esters involves their interaction with various molecular targets and pathways. In lubrication applications, the esters form a protective film on metal surfaces, reducing friction and wear . The ester groups interact with the metal surface, providing a barrier that prevents direct metal-to-metal contact. In biological applications, the esters can interact with cell membranes, enhancing the delivery of active compounds .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol esters: Esters of pentaerythritol with similar carboxylic acids.
Trimethylolpropane esters: Esters of trimethylolpropane with various carboxylic acids.
Neopentyl glycol esters: Esters of neopentyl glycol with different carboxylic acids.
Uniqueness
Dipentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of multiple carboxylic acids, providing a balance of properties such as low volatility, high thermal stability, and excellent lubricity . This makes it particularly valuable in high-performance applications where these properties are critical.
Properties
Molecular Formula |
C53H100O11 |
---|---|
Molecular Weight |
913.4 g/mol |
IUPAC Name |
[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C53H100O11/c1-6-11-16-21-24-25-28-33-38-49(57)62-44-52(39-54,43-61-48(56)36-31-20-15-10-5)41-60-42-53(40-55,45-63-50(58)37-32-27-23-18-13-8-3)46-64-51(59)47(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h47,54-55H,6-46H2,1-5H3/t47-,52?,53-/m1/s1 |
InChI Key |
OKGDVTLALIBUFA-IYSFGBBBSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COC[C@](CO)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)(COCC(CO)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC)COC(=O)CCCCCC |
Origin of Product |
United States |
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